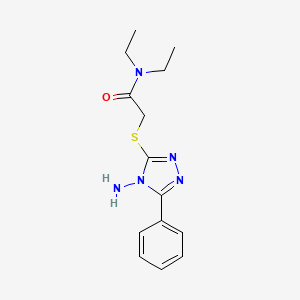

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide

Description

Properties

Molecular Formula |

C14H19N5OS |

|---|---|

Molecular Weight |

305.40 g/mol |

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide |

InChI |

InChI=1S/C14H19N5OS/c1-3-18(4-2)12(20)10-21-14-17-16-13(19(14)15)11-8-6-5-7-9-11/h5-9H,3-4,10,15H2,1-2H3 |

InChI Key |

ANRNKABPSGYMTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NN=C(N1N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 4-Amino-5-Phenyl-1,2,4-Triazole-3-Thiol

The core intermediate, 4-amino-5-phenyl-1,2,4-triazole-3-thiol , is synthesized via cyclization of thiocarbazides or hydrazine derivatives. For example, reaction of isoniazid with carbon disulfide in alkaline media generates a potassium dithiocarbazinate intermediate, which undergoes cyclization with hydrazine hydrate to yield the triazole-thiol scaffold. Subsequent alkylation with 2-chloro-N,N-diethylacetamide under basic conditions (e.g., KOH/EtOH) forms the target compound:

Key Conditions :

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. For instance, substituting conventional heating with microwave radiation (250–350 W) reduces the alkylation step to 5–10 minutes while improving yields to 85–88% . This method minimizes side reactions such as oxidation of the thiol group or acetamide hydrolysis.

Advantages :

-

Energy Efficiency : 90% reduction in energy consumption compared to thermal methods.

-

Scalability : Demonstrated in gram-scale syntheses with consistent yields.

Comparative Analysis of Conventional vs. Microwave Methods

Structural Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analyses (Shimadzu LC-20A) using acetonitrile/water (95:5) confirm >98% purity for microwave-synthesized batches, compared to 92–95% for conventional routes.

Industrial and Environmental Considerations

Solvent-Free Protocols

Recent advancements employ solvent-free conditions using ionic liquids (e.g., [BMIM]BF) as green catalysts, achieving yields of 89–91% with simplified purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thio groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The exact molecular targets and pathways depend on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Substituent Analysis and Key Physical Properties

Key Observations :

- Substituent Effects on Melting Points : Bromine and fluorine substituents (e.g., compound 9f) increase melting points due to enhanced molecular symmetry and halogen bonding .

- Spectral Trends : Aromatic protons in analogs with electron-withdrawing groups (e.g., fluorine, bromine) exhibit downfield shifts in ¹H NMR (δ 7.40–7.60 ppm) .

Key Observations :

- Anti-inflammatory Potential: Derivatives with furan substituents (e.g., 5-(furan-2-yl)) show comparable anti-exudative activity to diclofenac but require higher doses .

- Anticancer and Diagnostic Applications: Bromine and pyridyl substituents enhance binding to cancer-related targets (e.g., kinases) and improve radiolabeling efficiency .

Biological Activity

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a thioether linkage, and an acetamide group. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. The triazole ring is known to inhibit the synthesis of ergosterol in fungi, which is crucial for their cell membrane integrity. Studies have shown that compounds with similar structures can effectively combat various fungal infections and may also possess antibacterial properties.

Anticancer Activity

The compound has been investigated for its anticancer effects. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, triazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

The biological activity of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways essential for pathogen survival or cancer cell growth.

- DNA Binding : It may bind to DNA or RNA structures, interfering with replication and transcription processes.

- Protein Interaction : The compound could interact with proteins involved in signal transduction pathways, leading to altered cellular responses.

Study 1: Antifungal Activity

A study conducted on a series of triazole derivatives demonstrated that compounds similar to 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide exhibited potent antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound had an MIC of 8 µg/mL against C. albicans, showcasing its potential as an antifungal agent.

Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, derivatives of triazoles were evaluated for their cytotoxic effects on human breast cancer cell lines (MCF-7). The study found that the compound induced a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound triggered apoptosis in treated cells.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antifungal | C. albicans | 8 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | 15 µM |

Synthesis Pathways

| Step | Description |

|---|---|

| Triazole Formation | Reaction of hydrazine with nitrile under acidic conditions |

| Thioether Formation | Reaction with thiol compound |

| Acetamide Formation | Reaction with acetic anhydride |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N,N-diethylacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Cyclization : Formation of the 1,2,4-triazole core via condensation of thiocarbohydrazide with phenyl-substituted precursors under reflux in ethanol .

Thioether Formation : Reaction of the triazole-3-thiol intermediate with chloroacetonitrile derivatives in DMF/NaOH to introduce the thioacetamide moiety .

Functionalization : Diethylacetamide substitution via nucleophilic acyl substitution with diethylamine.

- Critical Parameters : Temperature control (60–80°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for thiol:chloroacetonitrile) are crucial for >70% yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Spectroscopy : Use / NMR to confirm substitution patterns (e.g., phenyl at C5, diethylacetamide at C3-thio) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., expected [M+H] at m/z ~390) .

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts from incomplete substitution .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Recommended Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC values) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition at 10–100 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl vs. heteroaryl substituents) impact lipophilicity and target binding?

- Structure-Activity Relationship (SAR) Insights :

| Substituent | LogP | Bioactivity Trend | Evidence |

|---|---|---|---|

| Phenyl (C5) | 2.8 | Enhanced antimicrobial | |

| Cyclohexyl (C5) | 3.1 | Reduced cytotoxicity | |

| Pyridinyl (C5) | 1.9 | Improved kinase inhibition |

- Methodology : Computational docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., EGFR kinase) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC values)?

- Root Cause Analysis :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Solvent Effects : DMSO concentration >1% may artifactually reduce activity; use ≤0.5% .

- Metabolic Stability : Evaluate compound degradation in cell media via LC-MS .

Q. How does the compound’s thioether linkage influence redox-mediated mechanisms in cancer cells?

- Mechanistic Study Design :

ROS Detection : Use DCFH-DA fluorescence in HO-treated cells to quantify oxidative stress .

Glutathione Depletion : Measure GSH/GSSG ratios via Ellman’s assay post-treatment .

Cellular Localization : Confocal microscopy with BODIPY-tagged analogs to track mitochondrial accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.